molecular formula C9H7N3O2 B2565815 7-Nitroisoquinolin-4-amine CAS No. 1936476-62-8

7-Nitroisoquinolin-4-amine

Cat. No.: B2565815
CAS No.: 1936476-62-8
M. Wt: 189.174
InChI Key: AHGKBXGLBSMGQH-UHFFFAOYSA-N
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Description

7-Nitroisoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7N3O2. It is characterized by a nitro group at the 7th position and an amine group at the 4th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-4-amine typically involves the nitration of isoquinoline derivatives followed by amination. One common method includes the nitration of isoquinoline using nitric acid and sulfuric acid to introduce the nitro group at the desired position. Subsequent reduction and amination steps yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Nitroisoquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 7-Nitroisoquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity or receptor binding, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Uniqueness: 7-Nitroisoquinolin-4-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

7-nitroisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKBXGLBSMGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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